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molecular formula C9H13BClNO2S B3038722 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole CAS No. 889672-72-4

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Cat. No. B3038722
M. Wt: 245.54 g/mol
InChI Key: UAXMSLFTXSRLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518945B2

Procedure details

Diisopropylamine (0.66 mL, 4.6 mmol) and triisopropylborate (1.26 mL, 5.44 mmol) were dissolved in 52 mL of anhydrous diethyl ether and then cooled to −90° C. n-Butyllithium (2.6 M in toluene, 1.77 mL, 4.6 mmol) was added slowly to the reaction and the mixture was stirred for 30 min. 2-Chlorothiazole (0.5 g, 4.18 mmol) was added and the reaction was allowed to gradually reach room temperature over 3 h. A solution of pinacol (0.69 g, 5.85 mmol) in 5 mL of diethyl ether was added. After 15 min, acetic acid (0.26 mL, 4.6 mmol) was added and the mixture was then filtered through Celite, rinsing with more diethyl ether. The filtrate was evaporated and the residue was distilled using a Kugelrohr apparatus at a temperature of 120-130° C. to give 0.84 g (82%) of 2-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole.
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.26 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C(O[B:12]([O:17][CH:18]([CH3:20])[CH3:19])[O:13][CH:14]([CH3:16])[CH3:15])(C)C.C([Li])CCC.[Cl:26][C:27]1[S:28][CH:29]=[CH:30][N:31]=1.OC(C(O)(C)C)(C)C.C(O)(=O)C>C(OCC)C>[Cl:26][C:27]1[S:28][C:29]([B:12]2[O:13][C:14]([CH3:15])([CH3:16])[C:18]([CH3:19])([CH3:20])[O:17]2)=[CH:30][N:31]=1

Inputs

Step One
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1SC=CN1
Step Four
Name
Quantity
0.69 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the reaction
WAIT
Type
WAIT
Details
the reaction was allowed to gradually reach room temperature over 3 h
Duration
3 h
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered through Celite
WASH
Type
WASH
Details
rinsing with more diethyl ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
at a temperature of 120-130° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1SC(=CN1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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